molecular formula C8H8ClFO2 B8268911 (2-Chloro-3-fluoro-4-methoxyphenyl)methanol

(2-Chloro-3-fluoro-4-methoxyphenyl)methanol

Cat. No.: B8268911
M. Wt: 190.60 g/mol
InChI Key: DSYULNJXPXCIAG-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₇ClF₂O₂ (calculated molecular weight: 208.59 g/mol). Its structure features a benzene ring substituted with chloro (-Cl) at position 2, fluoro (-F) at position 3, and methoxy (-OCH₃) at position 4, along with a hydroxymethyl (-CH₂OH) group. This compound is of interest in pharmaceutical research, particularly as a metabolite or intermediate in drug synthesis. For example, it is a structural component of BAY1003803, a glucocorticoid receptor modulator, where its O-demethylation by CYP3A4 produces the active metabolite BAY1217469 .

Properties

IUPAC Name

(2-chloro-3-fluoro-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYULNJXPXCIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CO)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol typically involves the following steps:

    Halogenation: The starting material, 4-methoxyphenol, undergoes halogenation to introduce chlorine and fluorine atoms at the 2 and 3 positions, respectively.

    Reduction: The resulting halogenated compound is then subjected to reduction conditions to convert the carbonyl group to a hydroxymethyl group.

Industrial Production Methods: Industrial production of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the halogenation and reduction steps efficiently.

Types of Reactions:

    Oxidation: (2-Chloro-3-fluoro-4-methoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where the chlorine, fluorine, or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: Formation of (2-Chloro-3-fluoro-4-methoxyphenyl)aldehyde or (2-Chloro-3-fluoro-4-methoxyphenyl)carboxylic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

The compound exhibits significant biological activity, making it a subject of interest for researchers. Its structure suggests potential interactions with biological targets due to the presence of halogen substituents, which can enhance binding affinity and metabolic stability.

Structure-Activity Relationships (SAR)

The biological efficacy of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol can be influenced by its structural components:

SubstituentEffect on Activity
Chloro GroupEnhances binding affinity
Fluoro GroupIncreases metabolic stability
Methoxy GroupImproves solubility and bioavailability

The introduction of halogen atoms like chlorine and fluorine has been shown to significantly alter pharmacokinetic properties, enhancing the biological activity of phenolic compounds .

Anticancer Activity

A notable study explored the anticancer effects of chlorinated phenolic compounds similar to (2-Chloro-3-fluoro-4-methoxyphenyl)methanol. The findings indicated potent cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications in oncology.

In Vivo Efficacy

In animal models, compounds related to (2-Chloro-3-fluoro-4-methoxyphenyl)methanol demonstrated promising results in reducing tumor growth and improving survival rates. This suggests that further exploration into its therapeutic applications could be beneficial .

Metabolic Stability

Investigations into the metabolic stability of similar compounds revealed that modifications at specific positions can enhance solubility without compromising activity. This is crucial for developing effective pharmacological agents .

Pharmaceutical Applications

The potential pharmaceutical applications of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol include:

  • Drug Development : As a candidate for new pharmaceuticals targeting inflammatory disorders and cancer.
  • Topical Formulations : Development of topical treatments for skin conditions due to its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Similarity Analysis

The following compounds are structurally related to (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, as identified by similarity scores and substituent patterns:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Positions Similarity Score Key Properties/Applications
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol (56456-48-5) C₈H₆ClF₃O₂ 234.58 3-Cl, 4-OCF₃ 0.78 Higher lipophilicity due to trifluoromethoxy; potential agrochemical intermediate
(2-Chloro-5-ethoxy-4-fluorophenyl)methanol (2387202-59-5) C₉H₁₀ClF₂O₂ 204.63 2-Cl, 4-F, 5-OCH₂CH₃ 0.75* Ethoxy group enhances metabolic stability; solid-state synthesis intermediate
{3-Chloro-4-[(2-Chloro-4-fluorophenyl)methoxy]-5-methoxyphenyl}methanol (N/A) C₁₅H₁₃Cl₂F₂O₃ 331.17 3-Cl, 4-OCH₂Ar, 5-OCH₃ N/A Complex structure with dual chloro substituents; pharmaceutical research
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol (N/A) C₁₃H₉BrClF₂O₂ 331.56 4-Br, 2-Cl, 3-F N/A Bromine substitution increases molecular weight; potential polymer additive

Note: Similarity scores (0–1 scale) derived from structural overlap algorithms; *estimated based on ’s framework.

Key Differences and Implications

Substituent Effects on Lipophilicity :

  • The trifluoromethoxy (-OCF₃) group in 56456-48-5 increases lipophilicity (logP ~2.8) compared to the methoxy (-OCH₃) group in the target compound (logP ~1.9), enhancing membrane permeability but reducing aqueous solubility .
  • Ethoxy (-OCH₂CH₃) in 2387202-59-5 provides intermediate lipophilicity and slower metabolic degradation compared to methoxy .

Metabolic Pathways :

  • The target compound undergoes O-demethylation via CYP3A4, a critical step in activating BAY1003803 . In contrast, analogs lacking methoxy (e.g., 56456-48-5 ) avoid this pathway, altering pharmacokinetics.

Toxicity and Handling :

  • Halogen-rich analogs (e.g., C₁₅H₁₃Cl₂F₂O₃ ) may exhibit higher toxicity due to bioaccumulation risks, necessitating stringent safety protocols .

Research Findings

  • Receptor Binding : The metabolite BAY1217469 (derived from the target compound) binds to glucocorticoid receptors with higher affinity than its parent molecule, suggesting substituent positioning critically influences receptor interactions .
  • Synthetic Utility : Compounds like 2387202-59-5 are prioritized in solid-phase synthesis due to their stability under acidic conditions .

Biological Activity

The compound (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is a phenolic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various assays that elucidate its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of (2-Chloro-3-fluoro-4-methoxyphenyl)methanol is characterized by a chloro and fluoro substitution on the aromatic ring, along with a methoxy group. This unique arrangement is expected to influence its biological activity significantly. The synthesis typically involves the following steps:

  • Starting Material : 2-Chloro-3-fluoro-4-methoxyphenol.
  • Reactions : The phenolic compound undergoes methylation or reduction to yield the target compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds featuring similar structural motifs. For instance, derivatives with methoxy groups have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some relevant findings:

CompoundCell LineIC50 (µM)Mechanism of Action
AHCT116 (Colon)0.64PLK4 inhibition
BKMS-12 BM (Myeloma)1.40EGFR inhibition
CSW620 (Colorectal)2.30CDK8/19 inhibition

These results indicate that compounds with similar substitutions can exhibit potent antiproliferative effects, suggesting that (2-Chloro-3-fluoro-4-methoxyphenyl)methanol may possess similar properties.

Mechanistic Studies

Mechanistic studies are crucial for understanding how (2-Chloro-3-fluoro-4-methoxyphenyl)methanol exerts its biological effects. Key findings include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : Compounds with similar structures have been shown to inhibit RTK pathways, which are critical in cancer progression. For example, a related compound exhibited significant inhibition of VEGFR-2 and EGFR pathways, leading to reduced cell proliferation in vitro .
  • Mitochondrial Activity : The compound's effect on mitochondrial function has been assessed through assays measuring mitochondrial swelling and calcium retention capacity (CRC). These studies indicate that structural modifications can lead to enhanced mitochondrial targeting and cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of halogen atoms and methoxy groups significantly influences the biological activity of phenolic compounds. For instance:

  • Chloro vs. Fluoro Substitutions : The introduction of chloro groups typically enhances potency against certain targets compared to fluoro substitutions, as observed in various analogs .
  • Methoxy Group Impact : The methoxy group appears to play a critical role in modulating the lipophilicity and electronic properties of the compound, thereby affecting its interaction with biological targets.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • EGFR-Mediated Cytotoxicity : A study demonstrated that derivatives similar to (2-Chloro-3-fluoro-4-methoxyphenyl)methanol showed strong cytotoxic effects through EGFR-mediated pathways, with IC50 values in the nanomolar range against non-small cell lung cancer cell lines .
  • Antiproliferative Effects : Another investigation into analogs indicated significant antiproliferative activity across multiple cancer cell lines, highlighting the potential for developing new anticancer therapies based on this scaffold .

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-3-fluoro-4-methoxyphenyl)methanol, and how can intermediates be validated?

  • Methodological Answer : A plausible route involves sequential halogenation and methoxylation of a phenylmethanol precursor. For example, fluorination and chlorination can be achieved via electrophilic aromatic substitution using reagents like Selectfluor® (for fluorine) and N-chlorosuccinimide (for chlorine), followed by methoxylation using a copper(I)-catalyzed Ullmann coupling . Key intermediates, such as halogenated phenols or methoxy-substituted aryl halides, should be characterized via 1H^1H-NMR and LC-MS to confirm regioselectivity and purity. Reaction progress can be monitored using TLC (silica gel, hexane/ethyl acetate gradient) .

Q. How can chromatographic purity be ensured during purification?

  • Methodological Answer : Reverse-phase HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) is effective for separating polar impurities. Gradient elution (10–90% methanol over 20 minutes) optimizes resolution . For preparative purification, flash chromatography (silica gel, dichloromethane/methanol 95:5) is recommended. Monitor fractions via UV-Vis at 254 nm and validate purity with 13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : 1H^1H- and 13C^{13}C-NMR are essential for confirming substitution patterns. For instance, the methoxy group (OCH3-OCH_3) typically appears as a singlet at ~3.8 ppm in 1H^1H-NMR, while adjacent halogenated carbons show distinct coupling in 13C^{13}C-NMR. Fluorine-19 NMR can resolve positional isomers by detecting 3J^3J-coupling between fluorine and neighboring protons . HRMS (ESI+) should match the molecular formula (C8H7ClFO2C_8H_7ClFO_2) within 3 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in multi-halogenated systems?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to model interactions between variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design can identify optimal conditions for selective chlorination/fluorination while suppressing over-halogenation. Reaction monitoring via in-situ IR spectroscopy helps detect intermediates and adjust conditions dynamically . Statistical tools (e.g., ANOVA) validate the significance of each parameter .

Q. How to resolve contradictions in NMR data across studies (e.g., conflicting coupling constants)?

  • Methodological Answer : Discrepancies may arise from solvent effects, concentration, or dynamic processes like ring flipping. For example, fluorine-proton coupling constants (4JFH^4J_{F-H}) vary with solvent polarity due to changes in electron density. Replicate experiments in deuterated DMSO and CDCl3_3 to assess solvent-dependent conformational changes. Variable-temperature NMR (e.g., −40°C to 60°C) can reveal hindered rotation or tautomerization .

Q. What strategies are effective for studying structure-activity relationships (SAR) in halogenated phenylmethanols?

  • Methodological Answer : Systematic substitution of halogens and methoxy groups can elucidate electronic and steric effects. For instance, replace fluorine with bromine to assess electronegativity impacts on hydrogen bonding. Use computational tools (DFT calculations) to map electrostatic potential surfaces and correlate with experimental bioactivity data (e.g., enzyme inhibition assays). Comparative XRD analysis of analogs, like 1-(4-Chloro-3-fluorophenyl) derivatives, reveals steric constraints .

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